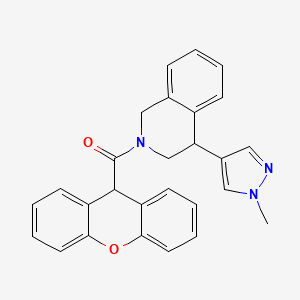
4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C27H23N3O2 and its molecular weight is 421.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative that has drawn attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases, particularly spleen tyrosine kinase (SYK), which plays a crucial role in cellular signaling pathways related to immune responses and cancer progression .
- Neuroprotective Effects : The structural components of the compound suggest potential interactions with neuroreceptors and enzymes involved in neuroprotection. Analogous compounds have shown promise in inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .
Anticancer Properties
Research indicates that derivatives of xanthene compounds exhibit significant anticancer properties. In vitro studies have demonstrated that similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
The compound's potential as a neuroprotective agent is supported by studies showing that related xanthene derivatives enhance the activity of glutamate receptors, which are critical in neuronal signaling and survival . This suggests that the compound may mitigate neurodegeneration by promoting synaptic health.
Study 1: Antitumor Activity
A study involving a series of pyrazole derivatives demonstrated that compounds similar to our target exhibited potent antitumor activity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Study 2: Neuroprotection in Parkinson's Disease
Another investigation focused on the neuroprotective effects of compounds structurally related to the target compound. Results showed significant reductions in neuronal death in models of Parkinson's disease, attributed to MAO inhibition and enhanced dopaminergic signaling .
Table 1: Summary of Biological Activities
Eigenschaften
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-29-15-19(14-28-29)23-17-30(16-18-8-2-3-9-20(18)23)27(31)26-21-10-4-6-12-24(21)32-25-13-7-5-11-22(25)26/h2-15,23,26H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMERVLQJHUFLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














